molecular formula C7H14N2OS B1420293 N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide CAS No. 1218601-47-8

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B1420293
CAS No.: 1218601-47-8
M. Wt: 174.27 g/mol
InChI Key: NYTWLGQVUGEBIU-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities

Biochemical Analysis

Biochemical Properties

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can affect various cellular processes, including apoptosis and cell signaling pathways. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell proliferation, differentiation, and apoptosis. By modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, this compound can alter gene expression and cellular metabolism. These changes can lead to enhanced cell survival, reduced inflammation, and improved cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or induce conformational changes in receptors, affecting their signaling capabilities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and enhanced cell survival. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered energy production and metabolic balance. These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness, with certain tissues or cell types exhibiting higher concentrations of this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of ethylamine and methylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

Scientific Research Applications

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the nitrogen atom enhances its solubility and reactivity compared to other thiazolidine derivatives .

Properties

IUPAC Name

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTWLGQVUGEBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1CSCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.